molecular formula C23H26N3O8P B1672648 (2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

Cat. No.: B1672648
M. Wt: 503.4 g/mol
InChI Key: HXSAWUQKNZJUNW-PMACEKPBSA-N
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Description

Peptidomimetic analog 5 is a small protein-like chain designed to mimic a peptide. Peptidomimetics are compounds that emulate the structure and function of peptides but with enhanced stability and biological activity. These compounds are often used in medicinal chemistry to develop drugs that can act as receptor ligands or enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptidomimetic analog 5 can be synthesized through various methods, including the manipulation of native peptide backbones, coupling unnatural amino acids, and isosteric substitution where amino groups are replaced with oxygen or sulfur . The synthetic process often involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods: Industrial production of peptidomimetic analog 5 typically involves large-scale solid-phase peptide synthesis. This method is favored due to its efficiency and ability to produce high-purity compounds. The process includes the use of automated peptide synthesizers, which facilitate the rapid and accurate assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions: Peptidomimetic analog 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability and biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are modified peptidomimetic analogs with enhanced stability, bioavailability, and receptor affinity .

Mechanism of Action

Properties

Molecular Formula

C23H26N3O8P

Molecular Weight

503.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-cyanobenzoyl)amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H26N3O8P/c1-14(2)11-20(23(29)30)26-22(28)19(25-21(27)17-7-3-16(13-24)4-8-17)12-15-5-9-18(10-6-15)34-35(31,32)33/h3-10,14,19-20H,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)(H2,31,32,33)/t19-,20-/m0/s1

InChI Key

HXSAWUQKNZJUNW-PMACEKPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ISS610;  ISS-610;  ISS 610.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 4
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

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